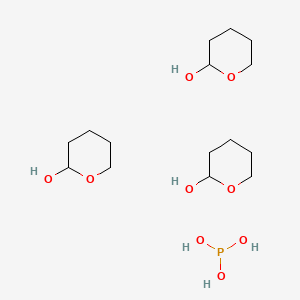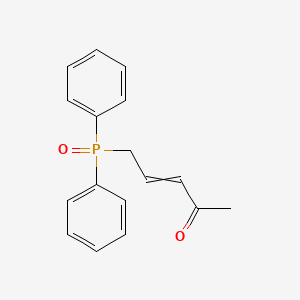
5-(Diphenylphosphoryl)pent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-3-penten-2-one , belongs to the class of organic compounds called alkynes . Alkynes are characterized by carbon-carbon triple bonds and have the general formula (C_nH_{2n-2}). In this compound, the triple bond is situated between the third and fourth carbon atoms in a pentene chain, and it features a phenyl group and a phosphoryl (P=O) group as substituents .
Métodos De Preparación
The synthetic preparation of 5-(Diphenylphosphoryl)pent-3-en-2-one involves several routes. Here are some common methods:
Acetylene Addition Reaction: Starting from acetylene (ethyne), the addition of phenylmagnesium bromide (PhMgBr) followed by oxidation with phosphorus oxychloride (POCl₃) yields the desired compound.
Wittig Reaction: The reaction of a phosphonium ylide (prepared from triphenylphosphine and an alkyl halide) with an aldehyde or ketone leads to the formation of the target compound.
Industrial production methods may vary, but these synthetic routes provide a foundation for laboratory-scale synthesis.
Análisis De Reacciones Químicas
5-(Diphenylphosphoryl)pent-3-en-2-one participates in various chemical reactions:
Hydrogenation: Reduction of the triple bond to a double bond using hydrogen gas and a suitable catalyst.
Oxidation: Conversion of the double bond to a carbonyl group (ketone) using oxidizing agents.
Substitution Reactions: Substituting the phenyl group or the phosphoryl group with other functional groups.
Major products include derivatives with modified substituents or functional groups.
Aplicaciones Científicas De Investigación
This compound finds applications in diverse fields:
Organic Synthesis: As a versatile building block for more complex molecules.
Medicinal Chemistry: Investigated for potential pharmaceutical properties due to its unique structure.
Materials Science: Used in the design of novel materials and polymers.
Mecanismo De Acción
The exact mechanism by which 5-(Diphenylphosphoryl)pent-3-en-2-one exerts its effects depends on the specific context. It may interact with cellular targets, modulate signaling pathways, or participate in chemical reactions within biological systems.
Comparación Con Compuestos Similares
While 5-(Diphenylphosphoryl)pent-3-en-2-one is distinctive, it shares features with other alkynes and ketones. Similar compounds include:
1-Phenyl-1-propyne: Another alkyne with a phenyl group.
3-Penten-2-one: A related ketone without the phosphoryl group.
Propiedades
Número CAS |
104723-30-0 |
|---|---|
Fórmula molecular |
C17H17O2P |
Peso molecular |
284.29 g/mol |
Nombre IUPAC |
5-diphenylphosphorylpent-3-en-2-one |
InChI |
InChI=1S/C17H17O2P/c1-15(18)9-8-14-20(19,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-13H,14H2,1H3 |
Clave InChI |
AUMVRLUSGYOCRA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


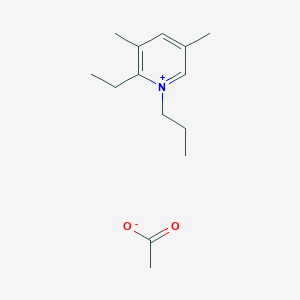
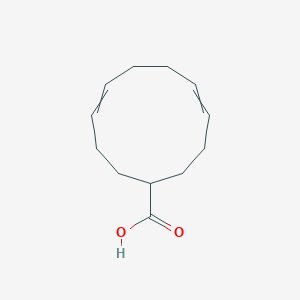
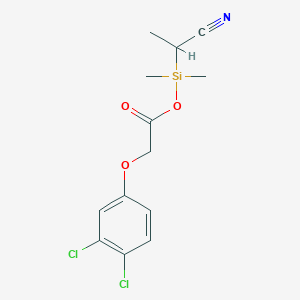

![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)

![3-[(2-Chlorophenyl)methyl]-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14340228.png)
![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)


![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)
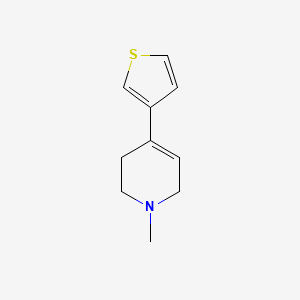
![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
